![molecular formula C11H18BN3O3 B15297014 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide CAS No. 1676067-97-2](/img/structure/B15297014.png)
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide is an organic compound that features a pyrazole ring substituted with a boronic ester group and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the boronic ester group: The pyrazole ring can be functionalized with a boronic ester group using a Suzuki coupling reaction. This involves the reaction of a halogenated pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base.
Acetamide group attachment:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
化学反应分析
Types of Reactions
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The boronic ester group can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the coupling partner.
科学研究应用
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki coupling reactions to form complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide involves its interaction with molecular targets through its boronic ester and acetamide groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The acetamide group can participate in hydrogen bonding and other interactions with biological molecules.
相似化合物的比较
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide is unique due to its combination of a pyrazole ring, boronic ester group, and acetamide group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in organic synthesis and potential therapeutic uses.
属性
CAS 编号 |
1676067-97-2 |
|---|---|
分子式 |
C11H18BN3O3 |
分子量 |
251.09 g/mol |
IUPAC 名称 |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C11H18BN3O3/c1-10(2)11(3,4)18-12(17-10)8-5-6-15(14-8)7-9(13)16/h5-6H,7H2,1-4H3,(H2,13,16) |
InChI 键 |
PUBZHPWDOVUJCC-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


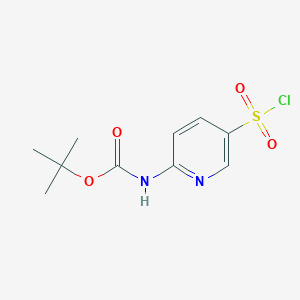
![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate](/img/structure/B15296934.png)
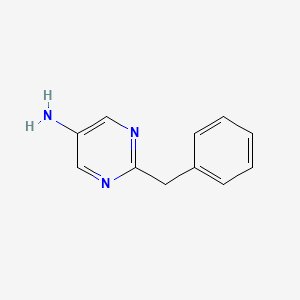
![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)
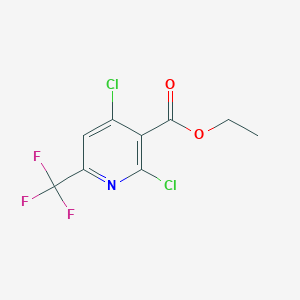
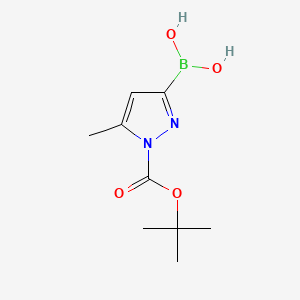
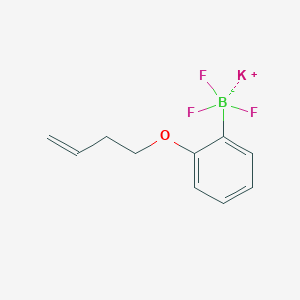
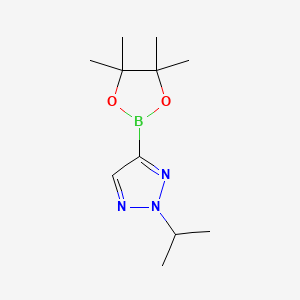
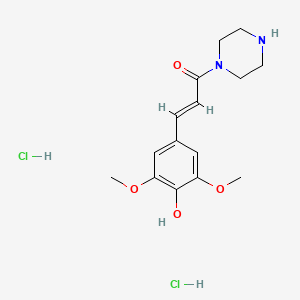

![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B15296993.png)
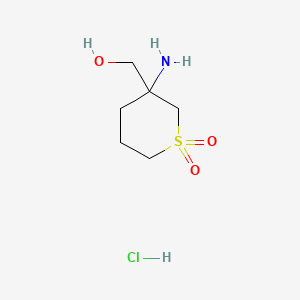

![Potassium trifluoro[2-(thiophen-3-yl)ethenyl]boranuide](/img/structure/B15297007.png)
